3-Ethyl-4-iodo-1-methylpyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

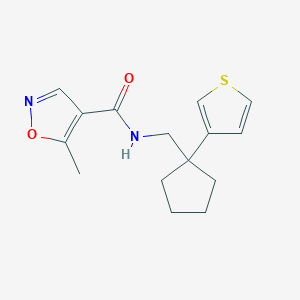

3-Ethyl-4-iodo-1-methylpyrazole is a chemical compound with the molecular formula C9H13IN2O2 . It is also known by other names such as ethyl 3-(4-iodo-3-methylpyrazol-1-yl)propanoate .

Molecular Structure Analysis

The molecular structure of 3-Ethyl-4-iodo-1-methylpyrazole is based on the pyrazole core, which is a five-membered heterocycle derived from the parent pyrazole . The specific substitutions at the 3rd, 4th, and 1st positions of the pyrazole ring result in the unique structure of 3-Ethyl-4-iodo-1-methylpyrazole .Chemical Reactions Analysis

Pyrazoles, including 3-Ethyl-4-iodo-1-methylpyrazole, can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations . The specific reactions that 3-Ethyl-4-iodo-1-methylpyrazole can undergo would depend on the reaction conditions and the presence of other reactants.Scientific Research Applications

Oxidative Iodination

Research has explored the oxidative iodination of N-methylpyrazoles, including those with substituents like 3-Ethyl-4-iodo-1-methylpyrazole. Such pyrazoles, with both electron-donor and electron-acceptor substituents, can undergo oxidative iodination, leading to the formation of iodinated derivatives, essential for various chemical processes (Vasilevskii & Shvartsberg, 1980).

Synthesis and Properties

In another study, the focus was on synthesizing and investigating the properties of S-alkylderivatives of pyrazole compounds, which could include derivatives like 3-Ethyl-4-iodo-1-methylpyrazole. These compounds have significant potential in the pharmaceutical industry due to their biological activity (Hotsulia & Kulish, 2020).

Fluorination and Carboxylation

The fluorination of pyrazole derivatives, a category that includes 3-Ethyl-4-iodo-1-methylpyrazole, has been studied, demonstrating selective fluorination under specific conditions. Such reactions are crucial for the development of various organic compounds with potential applications in medicine and industry (Makino & Yoshioka, 1988).

Magnetic Behaviour and Cluster Formation

Research has also delved into the magnetic behavior of compounds formed from pyrazole derivatives. For instance, the study of tetrafluoroborate decomposition in reactions with pyrazole compounds like 3-Ethyl-4-iodo-1-methylpyrazole can lead to the formation of fluoride-containing clusters, which are significant in material science and magnetic studies (Hoedt & Reedijk, 1981).

Chemical Transformations and Tautomerism

The study of tautomerism in pyrazole derivatives, which can include 3-Ethyl-4-iodo-1-methylpyrazole, offers insights into their chemical behavior. Understanding these tautomeric shifts is essential for predicting the behavior of these compounds in various chemical reactions (Catalán et al., 1989).

Solid-State Structures

The investigation of the solid-state structures of NH-pyrazoles, including derivatives like 3-Ethyl-4-iodo-1-methylpyrazole, helps in understanding their molecular arrangements and potential applications in crystallography and materials science (Goddard et al., 1999).

properties

IUPAC Name |

3-ethyl-4-iodo-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-3-6-5(7)4-9(2)8-6/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKMTWCKLACYDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1I)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-4-iodo-1-methyl-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2373699.png)

![N-(3-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373701.png)

![5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2373704.png)

![N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2373708.png)

![2-amino-N-(2-methylpropyl)-1-(pyridin-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2373710.png)